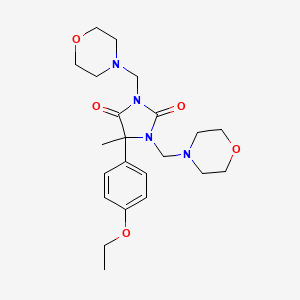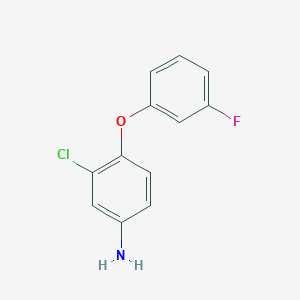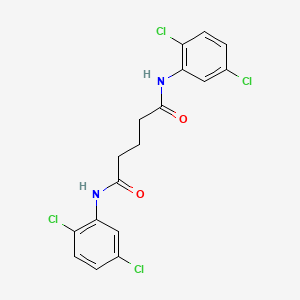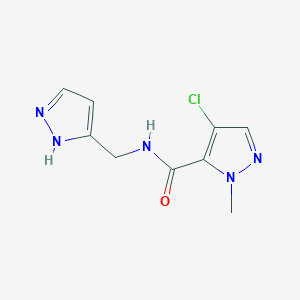![molecular formula C25H20N4O3 B10907152 N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B10907152.png)
N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide is a complex organic compound that features a quinoline moiety, a hydrazone linkage, and a phenoxyacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide typically involves a multi-step process:
Formation of the Hydrazone Linkage: The initial step involves the reaction of quinoline-2-carboxylic acid with hydrazine hydrate to form quinoline-2-carbohydrazide.
Condensation Reaction: Quinoline-2-carbohydrazide is then reacted with 4-formylphenoxyacetic acid under acidic conditions to form the hydrazone linkage.
N-Phenylation: The final step involves the reaction of the intermediate with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage and the quinoline moiety.
Reduction: Reduction reactions can target the carbonyl group in the quinoline moiety, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinoline N-oxides and hydrazone derivatives.
Reduction: Reduced forms of the quinoline moiety and hydrazone linkage.
Substitution: Various substituted phenoxyacetamide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, this compound has potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound’s hydrazone linkage and quinoline moiety are of interest for their pharmacological properties. Research is ongoing to explore its efficacy in treating various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide involves its interaction with cellular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The hydrazone linkage can form covalent bonds with nucleophilic sites in proteins, inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-phenyl-2-(4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide
- N-phenyl-2-(4-{(E)-[2-(quinolin-3-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide
Uniqueness
N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide is unique due to the specific positioning of the quinoline moiety, which influences its chemical reactivity and biological activity. This positioning allows for more effective interaction with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propriétés
Formule moléculaire |
C25H20N4O3 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
N-[(E)-[4-(2-anilino-2-oxoethoxy)phenyl]methylideneamino]quinoline-2-carboxamide |
InChI |
InChI=1S/C25H20N4O3/c30-24(27-20-7-2-1-3-8-20)17-32-21-13-10-18(11-14-21)16-26-29-25(31)23-15-12-19-6-4-5-9-22(19)28-23/h1-16H,17H2,(H,27,30)(H,29,31)/b26-16+ |
Clé InChI |
RHRDSCCAWOIJGQ-WGOQTCKBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C3=NC4=CC=CC=C4C=C3 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B10907077.png)
![1-[(4-fluorophenoxy)methyl]-N-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907078.png)
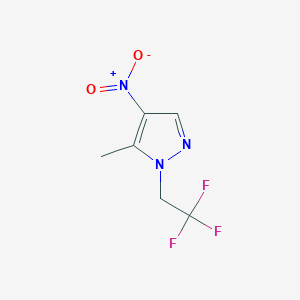
![1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10907091.png)
![N-(2,6-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10907096.png)

![2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907112.png)
![1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine](/img/structure/B10907125.png)
![3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907131.png)
